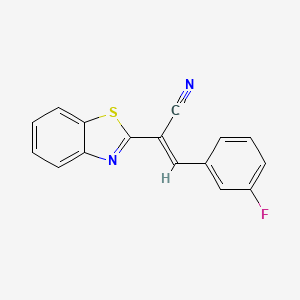

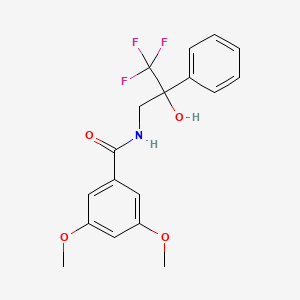

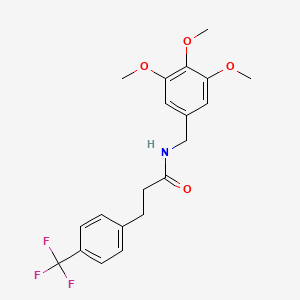

3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds that have been widely used in medical, industrial, biological, and potential drug industries .

Synthesis Analysis

While the exact synthesis of this compound is not available, benzamide compounds are often synthesized from benzoic acid or its derivatives . The trifluoropropyl group could potentially be introduced using a compound like 3,3,3-Trifluoro-2,2-dimethylpropionic acid .Chemical Reactions Analysis

Benzamides can undergo a variety of reactions, including nucleophilic substitution reactions . The presence of the trifluoropropyl group may also influence the reactivity of the compound.Applications De Recherche Scientifique

Biological Potential of Indole Derivatives

The compound is an indole derivative . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes them of great interest to researchers for synthesizing a variety of indole derivatives .

Antioxidant Activity

The compound is a benzamide derivative . Benzamide compounds have been found to possess antioxidant activity . Some benzamide compounds have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Antibacterial Activity

Benzamide compounds have also been found to possess antibacterial activity . They have been tested for their in vitro growth inhibitory activity against different bacteria .

Synthesis of 2-Aminobenzaldehyde Oxime Analogs

The compound contains a 3,3,3-trifluoro-2,2-dimethylpropionic acid moiety . This moiety is used in the synthesis of 2-aminobenzaldehyde oxime analogs, which act as dual inhibitors of neutrophil elastase and proteinase .

Agrochemical and Pharmaceutical Applications

The compound and its derivatives have potential applications in the agrochemical and pharmaceutical industries. The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.

Broad-Spectrum Biological Activities

The compound is a biologically active pharmacophore . It has been found to have broad-spectrum biological activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, analgesic, and anti-inflammatory activities .

Mécanisme D'action

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the benzamide group in the compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

Based on the structural similarity to indole derivatives, it can be inferred that the compound might interact with its targets through a similar mechanism, leading to various biological activities .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .

Result of Action

Given the compound’s structural similarity to indole derivatives, it might exhibit a broad spectrum of biological activities .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. Furthermore, it’s recommended to handle the compound only in well-ventilated areas or outdoors, suggesting that air quality and ventilation might influence its efficacy .

Propriétés

IUPAC Name |

3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO4/c1-25-14-8-12(9-15(10-14)26-2)16(23)22-11-17(24,18(19,20)21)13-6-4-3-5-7-13/h3-10,24H,11H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXZDIDQBGHNBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B3015958.png)

![1-[(2-Bromophenyl)sulfonyl]piperazine](/img/structure/B3015960.png)

![N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3015964.png)

![N-[2-[[Cyclohexyl(methyl)amino]methyl]phenyl]prop-2-enamide](/img/structure/B3015967.png)

![3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B3015969.png)

![2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B3015977.png)